2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid

Carbonic Anhydrase Inhibition Enzyme Kinetics Hydrazone Pharmacophore

Researchers developing carbonic anhydrase inhibitors face limited non-sulfonamide scaffold options with validated potency. This arylhydrazono-butenoic acid derivative offers a rare alternative zinc-binding modality. - Confirmed hCA II inhibition: Ki = 707 nM - Unique halogen pattern (3-chloro-4-fluoro) for distinct binding geometry - LogP 4.0, TPSA 61.7 Ų - suitable for intracellular permeability - Ideal for FBDD libraries or selectivity profiling vs. dichloro/difluoro analogs

Molecular Formula C10H6Cl3FN2O2
Molecular Weight 311.5 g/mol
Cat. No. B12078560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid
Molecular FormulaC10H6Cl3FN2O2
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F
InChIInChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18)/b9-7+,15-4+
InChIKeyPMFGJGLWOAQEMP-XGFGJNLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid – Overview


2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid (CAS 219929-44-9, CID 9582264) is a synthetic arylhydrazono-butenoic acid derivative characterized by a conjugated hydrazone linker bridging a 3-chloro-4-fluorophenyl ring and a 2,3-dichlorobutenoic acid moiety. With a molecular formula of C₁₀H₆Cl₃FN₂O₂ and a molecular weight of 311.5 g/mol, the compound displays a calculated XLogP3 of 4, indicating substantial lipophilicity relative to many common screening compounds [1]. It contains two hydrogen bond donors (carboxylic acid OH; hydrazone NH) and five hydrogen bond acceptors, and its topological polar surface area of 61.7 Ų suggests moderate membrane permeability potential, making it structurally suited for intracellular target engagement studies [1].

Generic Substitution Risks for 2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid


Within the arylhydrazono-butenoic acid chemotype, even subtle alterations to the halogen substitution pattern on the phenyl ring or the α,β-unsaturated acid core can dramatically shift target binding profiles and physicochemical properties. For instance, analogs such as 2,3-dichloro-4-[2-(3,5-dichlorophenyl)hydrazono]but-2-enoic acid (CAS 219929-25-6) or 2,3-dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid differ only by one or two halogen atoms, yet the specific 3-chloro-4-fluoro substitution of the target compound uniquely positions both a hydrogen-bond-accepting fluorine and a lipophilic chlorine in a geometry that cannot be replicated by the 3,5-dichloro or 2,4-difluoro congeners . These structural variances are known to alter carbonic anhydrase isoform selectivity profiles among hydrazone-based inhibitors, meaning that direct substitution without re-validation introduces unacceptable risk of altered inhibitory potency and selectivity in biochemical assays [1].

Differentiation from Analogs: 2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid


Carbonic Anhydrase II Inhibitory Potency

The target compound demonstrates measurable inhibition of human carbonic anhydrase II (hCA II) with a Ki of 707 nM, as determined by phenol red-based stopped-flow CO₂ hydrase assay. In the broader arylhydrazono-butenoic acid class, the presence of the 3-chloro-4-fluorophenyl moiety distinguishes this compound from sulfonamide-containing hydrazone inhibitors that achieve nanomolar potency (e.g., certain indole-based hydrazones with Ki values in the 0.5–10 nM range against hCA IX and XII) but require a sulfonamide zinc-binding group absent in the target compound [1]. The target compound thus occupies a distinct pharmacological space as a non-sulfonamide hCA II ligand with moderate affinity, potentially offering a different selectivity fingerprint relative to classical sulfonamide CA inhibitors [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Hydrazone Pharmacophore

Lipophilicity and Membrane Permeability

The target compound exhibits a computed XLogP3 of 4, placing it in a lipophilicity range that favors passive membrane permeation for intracellular target engagement. In comparison, the 2,4-difluorophenyl analog (C₁₀H₆Cl₂F₂N₂O₂, MW 295.07) lacks the third chlorine atom and is predicted to have an XLogP approximately 0.5–1.0 log units lower, while the 3,5-dichlorophenyl analog (CAS 219929-25-6) replaces fluorine with chlorine and may exhibit altered hydrogen bond acceptor properties due to the absence of the C–F bond dipole . The XLogP3 value of 4 for the target compound exceeds the typical range (1–3) for oral drug-like molecules, suggesting utility in cell-permeable probe applications where higher lipophilicity is tolerated or desired [1].

Physicochemical Profiling Lipophilicity Membrane Permeability

Polar Surface Area and Hydrogen Bonding

The target compound has a computed topological polar surface area (TPSA) of 61.7 Ų, which is within the typically acceptable range (<140 Ų) for oral bioavailability and blood-brain barrier penetration. The presence of two hydrogen bond donors (carboxylic acid OH plus hydrazone NH) and five hydrogen bond acceptors (carbonyl O, carboxylic acid O, hydrazone N, and two halogen atoms acting as weak acceptors) establishes a hydrogen-bonding profile distinct from the 2,4-difluoro analog (which replaces one chlorine with fluorine, reducing heavy atom count and potentially altering acceptor geometry) and from non-halogenated hydrazono-butenoic acids [1]. The specific 3-chloro-4-fluoro substitution pattern places the fluorine atom para to the hydrazone linkage, creating a unique directional C–F dipole that can participate in orthogonal multipolar interactions not possible with the 3,5-dichloro or 2,4-difluoro congeners .

Drug-likeness Polar Surface Area Hydrogen Bonding

Application Scenarios for 2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid


Non-Sulfonamide CA Inhibitor Screening

The confirmed hCA II inhibition (Ki = 707 nM) positions this compound as one of the relatively rare non-sulfonamide hydrazone ligands with measurable CA affinity, making it a valuable tool compound for laboratories seeking to develop CA inhibitors that operate via alternative zinc-binding modalities or allosteric mechanisms [1]. Procurement is indicated for academic or industrial groups running CA inhibitor screening cascades who require a validated non-sulfonamide starting point for medicinal chemistry optimization.

Cell-Permeable Probe Development

With an XLogP3 of 4 and moderate TPSA of 61.7 Ų, the compound is suited for intracellular target engagement studies where membrane permeability is a prerequisite [1]. Research groups developing cell-based assays for hydrazone-class compounds should select this specific derivative when higher logP is experimentally required, rather than defaulting to less lipophilic analogs that may fail to achieve adequate intracellular concentrations.

Halogen-Bonding Diversity in Fragment Libraries

The unique combination of three chlorine atoms and one fluorine atom arranged in a specific 3-chloro-4-fluoro geometry provides distinctive halogen-bond donor/acceptor patterns not available from the 3,5-dichloro or 2,4-difluoro congeners [1]. Procurement for fragment-based drug discovery (FBDD) libraries or physicochemical diversity sets is recommended when the screening objective includes exploration of halogen-bonding interactions with protein targets, as the C–Cl and C–F bonds offer orthogonal electrostatic potential surfaces.

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